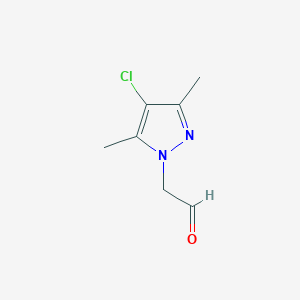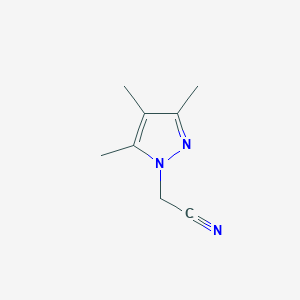
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” is a derivative of 4-Chloro-3,5-dimethyl-1H-pyrazole . The IUPAC name for the parent compound is 4-chloro-3,5-dimethyl-1H-pyrazole . It has a molecular weight of 130.58 .
Molecular Structure Analysis
The molecular structure of the parent compound, 4-Chloro-3,5-dimethyl-1H-pyrazole, consists of a pyrazole ring substituted with chlorine and methyl groups . The InChI code for this compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) .Physical And Chemical Properties Analysis
The parent compound, 4-Chloro-3,5-dimethyl-1H-pyrazole, is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Polymerization and Material Science
Substituted aldehydes, including haloaldehydes, have been studied for their polymerization properties. These compounds, which have branched hydrocarbon chains, are explored for their potential in creating polymers with unique properties that might have practical applications in the future (Kubisa et al., 1980).
Organic Synthesis and Medicinal Chemistry
Research into three-component cyclocondensation involving aldehydes has highlighted the synthesis of tetrahydrobenzo[b]pyrans, which are crucial in pharmaceuticals and drug-candidate molecules. These heterocyclic scaffolds are synthesized using different organocatalysts, showing the importance of aldehyde derivatives in constructing biologically relevant molecules (Kiyani, 2018).
Astrochemistry
The study of acetaldehyde formation in the interstellar medium (ISM) involves understanding its gas-phase formation routes. This research is significant for astrochemical models, providing insights into the complexity of organic molecule formation in space and the potential for such mechanisms to apply to haloaldehydes (Vazart et al., 2020).
Heterocyclic Chemistry
Pyrazole derivatives, which share a functional similarity with the compound , are extensively used in organic synthesis and possess widespread biological activities. Their synthesis and functionalization are critical in developing new pharmaceuticals and agrochemicals (Dar & Shamsuzzaman, 2015).
Catalysis and Green Chemistry
Studies on isoxazolone derivatives, which are structurally related to pyrazolines, focus on the development of new, environmentally friendly methods for synthesizing heterocycles. This research emphasizes the importance of catalysts in the synthesis of complex molecules, potentially including those related to "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde" (Laroum et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds target the parasites causing these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
Related compounds have shown to interact with these parasites, leading to their inhibition
Biochemical Pathways
Related compounds have shown to inhibit the growth of leishmania and plasmodium parasites , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these parasites.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may inhibit the growth and replication of Leishmania and Plasmodium parasites.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSPLNUXAFSYOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)




![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)
![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)